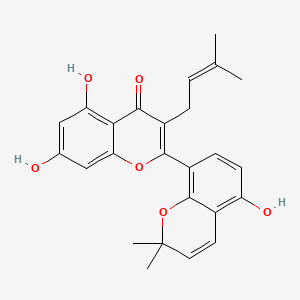

Kuwanon A

描述

准备方法

合成路线和反应条件: 桑黄素A 的全合成涉及多个步骤,从一个共同的中间体开始。 合成的总产率约为 6.6% .

工业生产方法: 桑黄素A 主要通过溶剂萃取法从桑树属桑树的树皮中提取。 然后使用色谱技术纯化提取物,以高纯度分离桑黄素A .

化学反应分析

反应类型: 桑黄素A 经历各种化学反应,包括:

氧化: 桑黄素A 可以氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将桑黄素A 转化为其还原形式,从而改变其生物活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

Anticancer Applications

1. Synergistic Effects with Chemotherapy:

Kuwanon A has shown promising results in enhancing the efficacy of conventional chemotherapy agents. A study demonstrated that combining this compound with 5-fluorouracil significantly reduced tumor progression in gastric cancer models. The mechanism involved activating GADD153, which plays a crucial role in endoplasmic reticulum stress-induced apoptosis in cancer cells .

2. Induction of Apoptosis:

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and promote apoptosis in HeLa cells, a cervical cancer line, surpassing the effects of established chemotherapeutic agents like paclitaxel and cisplatin . The compound disrupts mitochondrial integrity and induces reactive oxygen species production, leading to cell death.

Anti-inflammatory Applications

1. Neuroinflammatory Effects:

this compound has been investigated for its anti-inflammatory properties, particularly in neuroinflammatory conditions. Studies have shown that it inhibits lipopolysaccharide (LPS)-induced inflammation in microglial cells by suppressing the nuclear factor kappa B (NF-κB) signaling pathway and inducing heme oxygenase-1 (HO-1) expression . This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Modulation of Cytokine Production:

this compound effectively reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophage cell lines . This modulation can be beneficial for treating chronic inflammatory conditions.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application | Effect | Mechanism | Cell Line/Model |

|---|---|---|---|

| Anticancer | Induces apoptosis | Disruption of mitochondrial function | HeLa cells |

| Anticancer | Enhances efficacy of 5-fluorouracil | Activation of GADD153 | Gastric cancer xenograft |

| Anti-inflammatory | Reduces LPS-induced inflammation | Inhibition of NF-κB | BV2 microglial cells |

| Anti-inflammatory | Modulates cytokine production | Induction of HO-1 | RAW264.7 macrophages |

Case Studies

Case Study 1: Gastric Cancer Treatment

A study evaluated the combined use of this compound with 5-fluorouracil in gastric cancer models, demonstrating enhanced anticancer effects through synergistic activation of apoptotic pathways. The combination therapy showed significant tumor size reduction compared to monotherapy .

Case Study 2: Neuroinflammation

In a model assessing neuroinflammation, this compound was found to significantly lower inflammatory markers in microglial cells subjected to LPS stimulation. This highlights its potential as a therapeutic agent for neurodegenerative diseases by modulating inflammatory responses .

作用机制

桑黄素A 通过多种机制发挥其作用:

相似化合物的比较

桑黄素A 属于一类称为桑树狄尔斯-阿尔德型加合物 (MDAAs) 的化合物。类似的化合物包括:

桑黄素B: 对革兰氏阳性细菌表现出抗菌活性.

桑黄素C: 以其抗肿瘤作用和诱导癌细胞凋亡的能力而闻名.

桑黄素E、H、J: 这些衍生物也显示出各种生物活性,包括抗炎和抗氧化特性.

桑黄素A 的独特性: 桑黄素A 因其选择性抑制环氧合酶-2 (COX-2) 而脱颖而出,其抑制效果与已知的 COX 抑制剂塞来昔布相当 . 这种选择性使其成为开发副作用更小的抗炎药物的有希望的候选药物。

生物活性

Kuwanon A is a prenylated flavonoid derived from the root bark of Morus alba (mulberry). This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Below, we will explore the biological activity of this compound, presenting key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It features a prenyl group that enhances its lipophilicity and potential for interaction with biological membranes.

1. Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies. One notable study evaluated its effects in combination with 5-fluorouracil (5-FU) against gastric cancer (GC) cells. The results indicated that this compound could induce cell growth arrest and apoptosis through the activation of GADD153, a critical mediator of endoplasmic reticulum stress.

Table 1: Anticancer Activity of this compound in Gastric Cancer Cells

| Cell Line | Treatment | Effect | Mechanism |

|---|---|---|---|

| MKN-45 | This compound + 5-FU | Induced apoptosis | GADD153 activation |

| SGC-7901 | This compound + 5-FU | Cell cycle arrest (G2/M phase) | PERK/eIF2α/ATF4 pathway |

| HGC-27 | This compound | Reduced cell viability | Endoplasmic reticulum stress |

| BGC-823 | This compound | Enhanced synergistic effect with 5-FU | ER stress-mediated apoptosis |

The combination therapy showed enhanced efficacy compared to either treatment alone, suggesting a synergistic effect that warrants further investigation .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating key signaling pathways. Research has shown that it can inhibit the expression of inflammatory mediators in macrophages and microglial cells, thereby reducing neuroinflammation.

Table 2: Anti-inflammatory Effects of this compound

| Cell Type | Treatment | Inflammatory Mediator Inhibition |

|---|---|---|

| RAW264.7 | This compound | TNF-α, IL-6 |

| BV2 Microglia | This compound | COX-2, iNOS |

In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation in RAW264.7 macrophages and BV2 microglia .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies involving neuronal cell lines. It was found to protect against oxidative stress-induced damage by enhancing the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme.

Table 3: Neuroprotective Effects of this compound

| Cell Line | Treatment | Effect on HO-1 Expression |

|---|---|---|

| HT22 | This compound | Increased HO-1 expression |

| BV2 | This compound | Reduced oxidative injury |

These findings suggest that this compound may be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .

Case Studies

A case study involving patients with gastric cancer treated with a regimen including this compound showed promising results in terms of tumor reduction and improved patient outcomes. The study emphasized the importance of combining traditional chemotherapy with natural compounds like this compound to enhance therapeutic efficacy.

属性

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNRZUFILGKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701108820 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-77-3 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kuwanon A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kuwanon A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Kuwanon A and where is it found?

A1: this compound is a prenylated flavone derivative, specifically categorized as a flavonoid, that has been isolated from the root bark of the cultivated mulberry tree (Morus alba L.). [, , ]

Q2: What is the primary known biological activity of this compound?

A2: this compound has demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as an anti-inflammatory agent. []

Q3: How does this compound interact with COX-2 to exert its inhibitory effect?

A3: this compound exhibits strong interactions with specific amino acid residues within the COX-2 active site. These interactions include:

- Strong interaction with Arg120 and Tyr355 at the gate of the COX active site. []

- Strong interaction with Val89 in the membrane-binding domain. []

- Close binding to Val89, His90, and Ser119, residues located at the entrance and exit routes of the COX active site. []

Q4: What is the significance of this compound's selectivity for COX-2 over COX-1?

A4: Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa. Drugs that inhibit both COX isoforms can lead to gastrointestinal side effects. Therefore, the selective COX-2 inhibitory activity of this compound suggests a potentially safer profile compared to non-selective COX inhibitors. []

Q5: How does the COX-2 inhibitory activity of this compound compare to celecoxib, a known COX-2 inhibitor?

A5: this compound exhibits a COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index (SI) range of >7.1, which is comparable to that of celecoxib (SI > 6.3). This suggests that this compound may have similar therapeutic potential as an anti-inflammatory agent. []

Q6: What computational chemistry techniques were employed to study the interaction of this compound with COX-2?

A6: Researchers utilized a combination of computational approaches to investigate the binding mode and interactions of this compound with COX-2:

- Docking simulations: These simulations predict the preferred orientation and binding affinity of this compound within the COX-2 active site. []

- Fragment molecular orbital (FMO) calculations: This method provides insights into the intermolecular interactions between this compound and individual amino acid residues of COX-2 at the quantum mechanical level. []

- Pair interaction energy decomposition analysis (PIEDA): This analysis quantifies the contributions of different types of intermolecular interactions (electrostatic, van der Waals, etc.) to the overall binding energy, further elucidating the binding mechanism of this compound. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A7: While specific SAR studies focused solely on this compound modifications are limited in the provided research, related studies on other flavonoids from Morus alba suggest that structural features like the presence of hydroxyl, resorcinol, and prenyl moieties play a role in their biological activities. Further investigations into the impact of specific modifications on this compound's activity, potency, and selectivity are warranted. [, , ]

Q8: Besides its COX-2 inhibitory activity, are there other reported biological activities for this compound?

A8: Yes, research suggests that this compound may have other potential therapeutic benefits, including:

- Anti-cancer activity: this compound displayed significant anti-cancer properties against various gastrointestinal cancers, potentially by inhibiting cell cycle progression, DNA replication, and inducing ER stress. []

- Anti-diabetic activity: Although not directly studied for this compound, other kuwanon derivatives, such as kuwanon G, have demonstrated antidiabetic potential by inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible similar activity for this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。